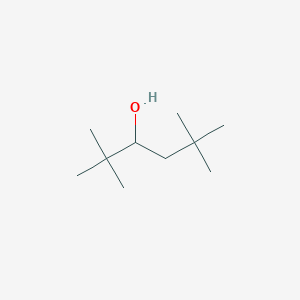

2,2,5,5-Tetramethyl-3-hexanol

Description

Contextual Overview of Sterically Hindered Alcohols

Alcohols are organic compounds containing one or more hydroxyl (-OH) functional groups attached to an aliphatic carbon atom. libretexts.org The properties of alcohols are significantly influenced by the structure of the alkyl group, particularly the spatial arrangement of atoms surrounding the hydroxyl group. Steric hindrance refers to the effect on chemical reactions or molecular properties caused by the physical bulk of substituents. In sterically hindered alcohols, large, bulky alkyl groups are positioned near the hydroxyl group, physically impeding its ability to interact with other molecules. rsc.org

This "crowding" has several important consequences:

Reactivity: The hydroxyl group is less accessible to reactants, which can dramatically slow down or prevent reactions that would typically occur at the -OH group, such as esterification or oxidation.

Acidity: Steric bulk can hinder the solvation of the corresponding alkoxide ion, making the alcohol less acidic compared to its less hindered counterparts.

Hydrogen Bonding: The ability of the hydroxyl group to participate in intermolecular hydrogen bonding is reduced. byjus.com While linear alcohols readily form aggregates like tetramers in solution, highly hindered alcohols exist predominantly as monomers, which affects properties like boiling point and viscosity. rsc.orgcdnsciencepub.com

Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. britannica.com Generally, steric hindrance increases from primary to secondary to tertiary alcohols.

Rationale for Research Focus on 2,2,5,5-Tetramethyl-3-hexanol

The primary rationale for research interest in this compound stems from its utility as a model compound for investigating the profound effects of extreme steric hindrance. Its structure, featuring two bulky tert-butyl groups flanking the secondary hydroxyl group, provides a clear and exaggerated case study for how steric bulk influences a molecule's physical and chemical behavior.

Researchers study compounds like this compound to:

Quantify the impact of steric hindrance on reaction rates and equilibria.

Understand how steric crowding affects intermolecular forces, particularly hydrogen bonding. rsc.orgcdnsciencepub.com

Elucidate the relationship between molecular structure and physical properties such as boiling point, vapor pressure, and solubility in various solvents. byjus.comjove.com

By studying such a sterically encumbered molecule, scientists can refine theoretical models and gain a deeper, more quantitative understanding of steric effects, which are a fundamental concept in organic chemistry. The study of how steric hindrance decreases the ability of an alcohol to self-associate is a key area of this research. cdnsciencepub.com

Structural Peculiarities and Stereochemical Considerations

The structure of this compound is notable for its significant steric bulk. The IUPAC name systematically describes its structure: a six-carbon parent chain ("hexan-") with the hydroxyl group on the third carbon ("-3-ol") and four methyl groups, two on the second and two on the fifth carbon atoms ("2,2,5,5-tetramethyl-").

The most significant structural feature is the presence of a tert-butyl group (C(CH₃)₃) on one side of the carbinol carbon (C-3) and a neopentyl group (CH₂C(CH₃)₃) on the other. These two bulky groups effectively shield the hydroxyl group.

Stereochemical Considerations: A critical aspect of the structure of this compound is the presence of a chiral center. The carbon atom at position 3 (the carbinol carbon) is bonded to four different groups:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A tert-butyl group (-C(CH₃)₃)

A neopentyl group (-CH₂C(CH₃)₃)

Because the C-3 carbon is a stereocenter, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-2,2,5,5-tetramethyl-3-hexanol and (S)-2,2,5,5-tetramethyl-3-hexanol. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol masterorganicchemistry.com |

| IUPAC Name | 2,2,5,5-tetramethylhexan-3-ol masterorganicchemistry.com |

| CAS Number | 55073-86-4 lookchem.comnist.gov |

| Boiling Point | 183 °C at 760 mmHg cdnsciencepub.com |

| Density | 0.827 g/cm³ cdnsciencepub.com |

| Vapor Pressure | 0.227 mmHg at 25°C cdnsciencepub.com |

| Flash Point | 68.8 °C cdnsciencepub.com |

| Hydrogen Bond Donor Count | 1 cdnsciencepub.com |

| Hydrogen Bond Acceptor Count | 1 cdnsciencepub.com |

| Rotatable Bond Count | 3 cdnsciencepub.com |

Structure

3D Structure

Properties

CAS No. |

55073-86-4 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3 |

InChI Key |

CFEYPBVKHMZCFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,5,5 Tetramethyl 3 Hexanol and Its Analogues

Historical Approaches to Tertiary Alcohol Synthesis

The synthesis of tertiary alcohols has been a fundamental transformation in organic chemistry for over a century. Historically, the Grignard reaction, discovered by Victor Grignard in 1900, has been the most prominent method. organic-chemistry.orgscribd.com This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester. organic-chemistry.orgscribd.commasterorganicchemistry.combritannica.com For the synthesis of a tertiary alcohol, a ketone is treated with a Grignard reagent, or an ester is treated with at least two equivalents of a Grignard reagent. organic-chemistry.orgmasterorganicchemistry.com The versatility and general reliability of the Grignard reaction made it the workhorse for the construction of tertiary alcohol functionalities in a wide variety of molecular architectures.

Another classical approach involves the use of organolithium reagents, which are generally more reactive than their Grignard counterparts. britannica.com The addition of organolithium compounds to ketones or esters also provides a direct route to tertiary alcohols. britannica.com These early methods, while powerful, often faced limitations when applied to sterically congested substrates, leading to side reactions such as enolization and reduction. organic-chemistry.orgscribd.com

Modern Synthetic Pathways to 2,2,5,5-Tetramethyl-3-hexanol

Modern synthetic chemistry has built upon these classical foundations, developing more refined and efficient methods for the synthesis of highly substituted tertiary alcohols like this compound. These contemporary strategies offer improved selectivity and yield, particularly for sterically demanding targets.

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium)

The addition of organometallic reagents to carbonyl compounds remains a cornerstone of tertiary alcohol synthesis. The Grignard reaction, for instance, can be employed for the synthesis of this compound by reacting tert-butylmagnesium chloride with 2,2-dimethylpropanal (pivalaldehyde) or by reacting methylmagnesium iodide with 2,2,5,5-tetramethyl-3-hexanone. However, with highly hindered ketones, Grignard reagents can act as a base, leading to deprotonation and recovery of the starting ketone after workup, or they can act as a reducing agent. organic-chemistry.orgscribd.com

To circumvent the issues of low reactivity and side reactions associated with traditional Grignard additions to hindered ketones, various modifications and alternative reagents have been developed. The use of organocerium reagents, generated in situ from organolithium or Grignard reagents and cerium(III) chloride, often provides superior results in the synthesis of highly branched alcohols. These reagents are less basic and more oxophilic, favoring nucleophilic addition over enolization.

Ate complexes, such as lithium trialkylmagnesiates, have also emerged as effective reagents for the alkylation of sterically hindered ketones. nii.ac.jp These complexes can exhibit higher reactivity and selectivity compared to their simpler organometallic counterparts. nii.ac.jp

| Reagent Type | Starting Materials | Product | Key Features |

| Grignard Reagent | Ketone + Organomagnesium Halide | Tertiary Alcohol | Well-established, versatile, but can lead to side reactions with hindered substrates. organic-chemistry.orgscribd.com |

| Organolithium Reagent | Ketone + Organolithium Compound | Tertiary Alcohol | Generally more reactive than Grignard reagents. britannica.com |

| Organocerium Reagent | Ketone + Organocerium Compound | Tertiary Alcohol | Reduced basicity, favors addition over enolization. |

| Ate Complexes | Ketone + Lithium Trialkylmagnesiate | Tertiary Alcohol | Enhanced reactivity and selectivity for hindered ketones. nii.ac.jp |

Carbonyl Reduction Strategies

An alternative and often highly effective route to this compound is the reduction of the corresponding ketone, 2,2,5,5-tetramethyl-3-hexanone. This ketone can be synthesized through various methods, including the reaction of pivaloin (B1296005) derivatives. researchgate.netresearchgate.netacs.orglookchem.com The reduction of this sterically hindered ketone to the desired tertiary alcohol can be achieved using powerful reducing agents.

Commonly used reducing agents for ketones include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Due to the significant steric hindrance around the carbonyl group in 2,2,5,5-tetramethyl-3-hexanone, a potent reducing agent like LiAlH₄ is generally required to achieve efficient conversion. Other specialized reducing agents have also been developed for the reduction of sterically hindered ketones. researchgate.net

| Reducing Agent | Substrate | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2,5,5-Tetramethyl-3-hexanone | This compound | Typically in an ethereal solvent like diethyl ether or THF. |

| Sodium Borohydride (NaBH₄) | 2,2,5,5-Tetramethyl-3-hexanone | This compound | Generally less reactive than LiAlH₄, may require harsher conditions. |

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative synthetic design for accessing complex molecular architectures, including tertiary alcohols. The organic-chemistry.org-Wittig rearrangement, for example, involves the base-promoted conversion of ethers to secondary or tertiary alcohols. organic-chemistry.org This rearrangement proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org By carefully selecting the starting ether, it is possible to design a synthesis that yields a specific tertiary alcohol upon rearrangement.

Another relevant rearrangement is the organic-chemistry.org-Meisenheimer rearrangement, which has been developed as a general strategy for constructing chiral tertiary alcohols. acs.orgnih.gov This method involves the rearrangement of amine-N-oxides and can proceed with high enantioselectivity. nih.gov While not directly reported for this compound, these rearrangement strategies highlight the diverse synthetic tools available for the preparation of sterically encumbered alcohols.

Stereoselective and Enantioselective Synthetic Routes to this compound

The synthesis of a specific stereoisomer of a chiral molecule is a significant challenge in modern organic synthesis. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing its chiral analogues.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govthieme-connect.com After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of optically active tertiary alcohols. nih.govthieme-connect.comtandfonline.com

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to either the nucleophile or the electrophile. For instance, a chiral sulfoxide (B87167) auxiliary has been used to control the addition of organometallic reagents to ketones, affording tertiary alcohols with excellent enantiomeric excess after reductive removal of the auxiliary. nih.govthieme-connect.com Although a general and highly efficient method for all substrates is still desirable, this approach represents a powerful tool for accessing enantioenriched tertiary alcohols. thieme-connect.com

| Chiral Auxiliary Type | General Approach | Outcome | Reference |

| Sulfoxide Auxiliary | Addition of organometallic reagents to ketones bearing a chiral sulfoxide. | Enantioenriched tertiary alcohols after auxiliary removal. | nih.govthieme-connect.com |

| Menthol-derived Ester | Asymmetric addition of n-butyllithium to a ketone in the presence of a menthyl ester of 1,3-dithiane-2-carboxylic acid. | Optically active tertiary alcohols. | tandfonline.com |

Asymmetric Catalysis in its Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering routes to enantiomerically pure or enriched products. researchgate.net In the context of this compound, which is itself achiral, the principles of asymmetric catalysis are highly relevant for the synthesis of its chiral analogues. These analogues, where the substitution pattern creates one or more stereocenters, are valuable in various fields, including medicinal chemistry and materials science.

The asymmetric reduction of prochiral ketones is a cornerstone of this approach. researchgate.net For instance, the reduction of a ketone precursor to a chiral analogue of this compound can be achieved using chiral catalysts. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl group over the other. frontiersin.orgresearchgate.net This results in the preferential formation of one enantiomer of the alcohol.

Recent advancements have highlighted the efficacy of various catalytic systems. For example, transition metal catalysts, such as those based on rhodium or ruthenium, when complexed with chiral phosphine (B1218219) ligands, have shown high enantioselectivity in the hydrogenation of ketones. mdpi-res.com Similarly, organocatalysts, such as chiral Brønsted acids or bifunctional catalysts, can effectively promote the asymmetric transfer hydrogenation of ketones, using hydrogen donors like Hantzsch esters or isopropanol. frontiersin.orgresearchgate.net The choice of catalyst and reaction conditions is crucial and is often tailored to the specific substrate to achieve high yields and enantiomeric excess (e.e.).

| Catalyst Type | Example Catalyst/System | Key Features | Potential Application |

|---|---|---|---|

| Transition Metal Catalysis | [Rh(COD)Cl]₂ with chiral phosphine ligands | High turnover numbers and enantioselectivities. | Asymmetric hydrogenation of prochiral ketones. |

| Organocatalysis | Chiral phosphoric acids | Metal-free, environmentally benign. | Asymmetric transfer hydrogenation of ketones. |

| Phase Transfer Catalysis (PTC) | Chiral quaternary ammonium (B1175870) salts | Biphasic system, easy separation of catalyst. mdpi.com | Asymmetric reduction of ketones under phase-transfer conditions. mdpi.com |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis and biocatalysis have emerged as powerful and sustainable alternatives to traditional chemical methods for the production of chiral alcohols. uni-greifswald.de Enzymes, particularly oxidoreductases such as alcohol dehydrogenases, operate with high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.netuni-greifswald.de

Screening of different microbial strains is often necessary to find a biocatalyst with the desired selectivity and activity for a specific substrate. For instance, some enzymes follow Prelog's rule, delivering the hydride to the re-face of the carbonyl to produce the (S)-alcohol, while others exhibit anti-Prelog selectivity, yielding the (R)-alcohol. researchgate.net This diversity allows for the targeted synthesis of either enantiomer of a chiral alcohol.

Isolated enzymes can also be used, often immobilized on a solid support to improve stability and facilitate reuse. This approach offers higher purity and easier downstream processing compared to whole-cell systems. The enzymatic reduction of ketones often achieves very high enantiomeric excesses, frequently exceeding 99% e.e. researchgate.netpsu.edu

| Biocatalyst | Substrate Type | Typical Product e.e. | Advantages |

|---|---|---|---|

| Whole-cell (Saccharomyces cerevisiae) | Prochiral ketones | >95% | In-situ cofactor regeneration, cost-effective. researchgate.netpsu.edu |

| Isolated Alcohol Dehydrogenase (ADH) | Prochiral ketones | >99% | High selectivity, no side reactions from other cellular enzymes. |

| Engineered Enzymes | Sterically hindered ketones | Can be tailored for specific substrates | Improved activity, stability, and selectivity. uni-greifswald.de |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and maximize resource efficiency. solubilityofthings.comrroij.com Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. acs.org

In the synthesis of this compound and its analogues, applying green chemistry principles can lead to more sustainable processes. Catalytic methods, as discussed in the previous sections, are inherently greener than stoichiometric reactions because the catalyst is used in small amounts and can often be recycled. solubilityofthings.com For example, catalytic hydrogenation, where molecular hydrogen is the reductant, has a 100% atom economy in principle, as all atoms of the hydrogen molecule are incorporated into the product. acs.org This is a significant improvement over reductions using stoichiometric reagents like sodium borohydride, which generate inorganic byproducts. acs.org

Other key green chemistry principles relevant to the synthesis of these alcohols include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. dokumen.pubroyalsocietypublishing.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. solubilityofthings.com Biocatalytic reactions are particularly advantageous in this regard as they typically occur under mild conditions. uni-greifswald.de

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. solubilityofthings.com While not always straightforward for highly substituted molecules like this compound, this is a long-term goal for sustainable chemistry.

The choice of synthetic route can be evaluated using green chemistry metrics such as the E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain amount of product. By optimizing reactions to improve yields, reduce the use of auxiliary substances, and favor catalytic over stoichiometric reagents, the synthesis of this compound and its analogues can be made significantly more sustainable. dokumen.pub

Reactivity and Reaction Mechanisms of 2,2,5,5 Tetramethyl 3 Hexanol

Acid-Catalyzed Transformations

Under acidic conditions, 2,2,5,5-tetramethyl-3-hexanol readily undergoes transformations involving carbocationic intermediates. These reactions are characterized by elimination and rearrangement pathways.

The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. libretexts.orgmasterorganicchemistry.com Subsequent departure of the water molecule generates a secondary carbocation at the C3 position. youtube.com

This initial secondary carbocation is highly prone to rearrangement to form a more stable carbocation. chempedia.infomasterorganicchemistry.com A 1,2-hydride shift from the adjacent C4 methylene (B1212753) group would result in another secondary carbocation, offering no energetic advantage. Instead, a 1,2-methyl shift occurs, where a methyl group from the adjacent C2 tert-butyl group migrates to the C3 carbon. This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at the C2 position.

Elimination of a proton from the rearranged tertiary carbocation then leads to the formation of a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted alkene is typically the major product. libretexts.org Deprotonation can occur from the C3 carbon or the newly formed methyl group at C2, leading to a tetrasubstituted and a disubstituted alkene, respectively.

Table 1: Predicted Olefin Products from Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Substitution Pattern | Expected Yield |

| 2,3,5,5-Tetramethyl-2-hexene | (CH₃)₂C=C(CH₃)CH₂C(CH₃)₃ | Tetrasubstituted | Major |

| 2,5,5-Trimethyl-3-methylenehexane | CH₂=C(C(CH₃)₃)CH₂C(CH₃)₃ | Disubstituted | Minor |

While the classical Pinacol rearrangement involves the transformation of 1,2-diols into ketones or aldehydes, the underlying carbocation chemistry is highly relevant to the reactions of this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The key step in the Pinacol rearrangement is a 1,2-alkyl or 1,2-hydride shift to a carbocationic center. chemistrysteps.com

In the case of this compound, the acid-catalyzed formation of the secondary carbocation is followed by a characteristic 1,2-methyl shift, which is a fundamental type of rearrangement also observed in Pinacol reactions. libretexts.org The driving force for this rearrangement is the significant gain in stability when converting a secondary carbocation to a tertiary carbocation. youtube.commasterorganicchemistry.com This propensity for rearrangement is a defining feature of the carbocation chemistry of this sterically hindered alcohol. The stability of the resulting carbocation dictates the final product distribution in both dehydration and nucleophilic substitution reactions proceeding through an SN1 pathway. quora.com

Oxidation Reactions and Pathways

As a secondary alcohol, this compound can be oxidized to a ketone. The steric hindrance around the hydroxyl group can affect the choice of oxidizing agent and reaction conditions.

The oxidation of this compound yields the corresponding ketone, 2,2,5,5-tetramethyl-3-hexanone. libretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this transformation. libretexts.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Description |

| Chromic acid (Jones reagent) | A strong oxidizing agent prepared from chromium trioxide in aqueous sulfuric acid. libretexts.orglibretexts.org |

| Pyridinium (B92312) chlorochromate (PCC) | A milder oxidant that converts secondary alcohols to ketones, typically in anhydrous solvents like dichloromethane. libretexts.org |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is effective for a wide range of alcohols. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | A mild and selective oxidant that works under neutral conditions at room temperature. masterorganicchemistry.com |

| TEMPO-based systems | Catalytic systems using stable nitroxyl (B88944) radicals like TEMPO are particularly effective for sterically hindered alcohols. researchgate.netnih.gov |

Further oxidation of the resulting ketone, 2,2,5,5-tetramethyl-3-hexanone, to a carboxylic acid is generally not observed under standard oxidation conditions. chemguide.co.uk This is because such a reaction would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. quora.com

The mechanism of oxidation depends on the specific reagent used. For chromium-based oxidants like chromic acid, the reaction typically begins with the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by the removal of the proton on the carbinol carbon (C3) by a base (often water), in a step that resembles an E2 elimination. The C-H bond breaks, the C=O double bond forms, and the chromium species is reduced as it departs. libretexts.org

For oxidations catalyzed by nitroxyl radicals like TEMPO, the active oxidant is the corresponding oxoammonium ion. The alcohol attacks this species, and subsequent deprotonation and regeneration of the catalyst lead to the formation of the ketone. These catalytic methods are often preferred for hindered alcohols due to their high efficiency and selectivity. researchgate.netnih.gov Mechanistic studies on similar systems have elucidated the key intermediates and transition states involved in the hydrogen transfer step. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution at the secondary carbon of this compound is heavily influenced by steric factors. The bulky tert-butyl groups on the adjacent carbons (C2 and C5) create significant steric hindrance around the electrophilic C3 center.

This steric congestion strongly disfavors the SN2 (substitution, nucleophilic, bimolecular) mechanism, which requires a backside attack by the nucleophile. masterorganicchemistry.comulethbridge.ca Such an approach is effectively blocked.

Consequently, nucleophilic substitution reactions are more likely to proceed through an SN1 (substitution, nucleophilic, unimolecular) pathway. organic-chemistry.org This mechanism involves a two-step process:

Protonation of the hydroxyl group followed by the departure of water to form a secondary carbocation intermediate (the rate-determining step). youtube.com

Rapid attack of the nucleophile on the carbocation.

However, as discussed in section 3.1.2, the initially formed secondary carbocation will rapidly rearrange via a 1,2-methyl shift to a more stable tertiary carbocation. Therefore, the final product of an SN1 reaction will predominantly be the one resulting from the nucleophile attacking the rearranged tertiary carbocation, not the original secondary carbon. This makes the synthesis of unrearranged substitution products at the C3 position challenging via an SN1 route.

Formation of Halides and Other Derivatives

The conversion of this compound to its corresponding halides is a key transformation. The choice of reagent and reaction mechanism is heavily dependent on the steric environment of the alcohol.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Due to the significant steric hindrance around the hydroxyl group, a direct Sₙ2 reaction is highly disfavored. chemistrysteps.comchemistryhall.com Instead, the reaction is more likely to proceed through an Sₙ1 or Sₙi (internal nucleophilic substitution) mechanism.

With thionyl chloride, the alcohol's hydroxyl group attacks the sulfur atom, forming a chlorosulfite intermediate. libretexts.orgyoutube.com In the absence of a base like pyridine, this intermediate can collapse via an Sₙi mechanism, where the chloride is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry. chemistrysteps.compku.edu.cn However, the formation of a secondary carbocation, stabilized by the electron-donating alkyl groups, also makes an Sₙ1 pathway plausible, which would lead to a racemic mixture of the halide. chemistrysteps.com

Similarly, with phosphorus tribromide, the hydroxyl group attacks the phosphorus atom to form a good leaving group. chemistrysteps.combyjus.com The subsequent departure of this group is followed by an attack of the bromide ion. Given the steric hindrance, an Sₙ1 pathway involving a carbocation intermediate is a likely route. chemistrysteps.com

Table 1: Halogenation of this compound

| Reagent | Product | Probable Mechanism | Key Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 3-Chloro-2,2,5,5-tetramethylhexane | Sₙ1 / Sₙi | Steric hindrance disfavors Sₙ2. Carbocation formation is likely. |

| Phosphorus Tribromide (PBr₃) | 3-Bromo-2,2,5,5-tetramethylhexane | Sₙ1 | Significant steric hindrance promotes carbocation formation. |

Steric and Electronic Effects on Reaction Kinetics

The kinetics of reactions involving this compound are profoundly impacted by steric and electronic factors.

Steric Effects: The two bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance. This steric congestion severely impedes the backside attack required for an Sₙ2 mechanism, making such reactions extremely slow or preventing them altogether. chemistryhall.com For reactions that can proceed through a carbocation intermediate (Sₙ1), the steric strain is relieved upon the formation of the planar carbocation, which can then be attacked from either face. chemistrysteps.comquora.com

Electronic Effects: The alkyl groups in this compound are electron-donating through an inductive effect. This electronic effect has a stabilizing influence on any carbocation intermediate that may form at the C-3 position during a reaction. chemistrysteps.com This stabilization lowers the activation energy for reactions proceeding via an Sₙ1 pathway, making this mechanistic route more favorable than it would be for less substituted secondary alcohols.

Electrophilic Addition Reactions of Derived Alkenes

Dehydration of this compound, typically under acidic conditions, yields 2,2,5,5-tetramethyl-3-hexene. libretexts.orgquora.comlibretexts.org This alkene can then undergo electrophilic addition reactions.

The addition of hydrogen halides (HX) to 2,2,5,5-tetramethyl-3-hexene is expected to follow Markovnikov's rule. libretexts.orgyoutube.com The mechanism involves the initial attack of the alkene's pi bond on the electrophilic hydrogen of HX. This results in the formation of a carbocation intermediate. libretexts.orgsaskoer.cayoutube.com The hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation. The subsequent attack of the halide ion on the carbocation yields the final product.

Table 2: Electrophilic Addition to 2,2,5,5-Tetramethyl-3-hexene

| Reagent | Major Product | Regioselectivity |

|---|---|---|

| HBr | 3-Bromo-2,2,5,5-tetramethylhexane | Markovnikov |

| HCl | 3-Chloro-2,2,5,5-tetramethylhexane | Markovnikov |

| H₂O / H⁺ | This compound | Markovnikov |

Radical Reactions Involving the Alcohol Moiety

The alcohol moiety of this compound can participate in radical reactions, most notably oxidation. The oxidation of secondary alcohols typically yields ketones. byjus.comjackwestin.comlibretexts.orgchemguide.co.uk Due to the presence of a hydrogen atom on the carbon bearing the hydroxyl group, this alcohol can be oxidized.

Common oxidizing agents for secondary alcohols include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC). The reaction mechanism generally involves the formation of a chromate ester, followed by the elimination of the chromium species and the hydrogen atom from the C-3 position, resulting in the formation of a carbon-oxygen double bond. The product of the oxidation of this compound would be 2,2,5,5-tetramethyl-3-hexanone.

Free-radical bromination of the corresponding alkane, 2,2,5,5-tetramethylhexane, would be expected to show high selectivity for the tertiary C-H bonds, but the secondary C-H at the 3-position is also susceptible to abstraction. ma.edubyjus.com

Metal-Catalyzed Transformations and Coordination Chemistry

The bulky nature of this compound makes it an interesting ligand in coordination chemistry. Metal alkoxides can be synthesized from alcohols, and the properties of these alkoxides are influenced by the steric bulk of the alcohol. osti.govgoogle.combohrium.comresearchgate.net The reaction of this compound with a strong base or a reactive metal would yield the corresponding metal alkoxide. The large steric profile of the di-tert-butylmethoxide ligand would likely result in low coordination numbers and potentially monomeric complexes, even with alkali metals.

Palladium-catalyzed oxidation of secondary alcohols is a known transformation. nsf.govcaltech.eduosti.gov While specific studies on this compound may be limited, it is plausible that under appropriate conditions, a palladium catalyst could facilitate its oxidation to the corresponding ketone. The steric hindrance might influence the rate and efficiency of such a catalytic process.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for determining the molecular structure of 2,2,5,5-Tetramethyl-3-hexanol in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

Due to the molecule's symmetry, the two tert-butyl groups are chemically equivalent at room temperature, assuming rapid bond rotation. The proton spectrum is expected to show a singlet for the 18 equivalent protons of the two tert-butyl groups, a multiplet for the two methylene (B1212753) (CH₂) protons, a multiplet for the single methine (CH) proton attached to the hydroxyl group, and a signal for the hydroxyl (OH) proton whose chemical shift is dependent on concentration and solvent. Similarly, the ¹³C spectrum would show distinct signals for the quaternary carbons, the methyl carbons of the tert-butyl groups, the methylene carbon, and the methine carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| Methyl (tert-butyl) | C1, C6, and attached H's | ~0.9 - 1.0 | ~30 - 32 | Singlet (¹H), Quartet (¹³C) |

| Quaternary (tert-butyl) | C2, C5 | - | ~33 - 35 | Singlet (¹³C) |

| Methine | C3-H | ~3.4 - 3.6 | ~75 - 78 | Doublet of doublets or multiplet (¹H), Doublet (¹³C) |

| Methylene | C4-H₂ | ~1.3 - 1.5 | ~40 - 43 | Multiplet (¹H), Triplet (¹³C) |

| Hydroxyl | O-H | Variable (1.5 - 4.0) | - | Singlet or broad singlet, exchanges with D₂O |

This compound possesses a single chiral center at the C3 position, meaning it exists as a pair of enantiomers: (R)-2,2,5,5-Tetramethyl-3-hexanol and (S)-2,2,5,5-Tetramethyl-3-hexanol. While standard NMR cannot differentiate between enantiomers, it is a powerful technique for analyzing the molecule's conformational preferences, which are dominated by the steric repulsion between the two bulky tert-butyl groups.

The rotation around the C3-C4 bond is highly restricted, leading to a preference for specific staggered conformations (rotamers). Computational modeling and Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify the most stable conformers. iastate.edu An NOE experiment would reveal through-space proximity between protons, helping to establish the time-averaged spatial arrangement of the atoms. For instance, irradiation of the C3 methine proton would likely show an NOE enhancement to the nearby C4 methylene protons, with the magnitude of the enhancement depending on the dihedral angle and internuclear distance in the predominant conformer.

The significant steric hindrance imposed by the tert-butyl groups not only dictates the preferred conformation but also creates a substantial energy barrier to rotation around the C-C single bonds. sikhcom.net This phenomenon of restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov

At sufficiently low temperatures, the rotation around the C3-C4 bond could become slow on the NMR timescale. This would result in the two methylene protons at C4 becoming diastereotopic and thus chemically non-equivalent, theoretically giving rise to separate signals. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. By analyzing the line shape of the signals as a function of temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. sikhcom.netnih.gov Similar DNMR effects might be observable for the rotation of the tert-butyl groups themselves, which could also be frozen out at very low temperatures. sikhcom.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the O-H stretching vibration, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding in the condensed phase. libretexts.org In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H stretching band may appear at higher wavenumbers (~3600-3650 cm⁻¹). libretexts.org Other significant absorptions include the C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹, and a strong C-O stretching band typically found in the 1050-1150 cm⁻¹ range for secondary alcohols. theaic.org

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational data. It is particularly sensitive to non-polar bonds. surfacesciencewestern.com The C-H and C-C stretching and bending modes of the alkyl framework are expected to produce strong signals in the Raman spectrum. mdpi.com The symmetric C-H stretching vibrations of the methyl groups would be particularly intense. In contrast, the polar O-H stretching vibration, which is strong in the IR spectrum, is typically weak in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Weak | Strong, Broad (IR) |

| C-H Stretch (sp³) | 2850 - 2980 | 2850 - 2980 | Strong (IR/Raman) |

| C-H Bend | 1365 - 1470 | 1365 - 1470 | Medium (IR/Raman) |

| C-O Stretch | 1050 - 1150 | Medium | Strong (IR) |

| C-C Stretch | 800 - 1200 | 800 - 1200 | Weak (IR), Strong (Raman) |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. Under electron ionization (EI), the molecular ion of this compound (m/z 158) is expected to be of low abundance or entirely absent, which is typical for branched alcohols. libretexts.org

The fragmentation is dominated by pathways that lead to the formation of stable carbocations. Key fragmentation processes include:

Alpha-Cleavage: The most significant fragmentation pathway for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For this molecule, cleavage can occur on either side of C3. Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) would produce a fragment ion at m/z 101. This is often a highly favored pathway.

Loss of Water: Dehydration of the molecular ion can occur, leading to a peak at m/z 140 (M-18).

Tert-Butyl Cation Formation: Cleavage of the C2-C3 or C4-C5 bond can lead to the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which would produce a very intense base peak at m/z 57. chemguide.co.uk

Other Fragmentations: Subsequent loss of small neutral molecules like alkenes from larger fragments can lead to other ions in the spectrum.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 140 | [M - H₂O]⁺ | Dehydration |

| 101 | [M - C₄H₉]⁺ or [CH(OH)C(CH₃)₃]⁺ | Alpha-cleavage (loss of tert-butyl radical) |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation (often base peak) |

| 43 | [C₃H₇]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide highly accurate measurements of bond lengths, bond angles, and torsional angles.

This method would be invaluable for confirming the conformational preferences suggested by NMR and computational studies, revealing how the bulky tert-butyl groups arrange themselves in the crystal lattice to minimize steric strain. Furthermore, for an enantiomerically pure sample, X-ray crystallography is the most reliable method for determining the absolute configuration (R or S) of the chiral center at C3. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, which allows for an unambiguous assignment of the molecule's handedness. nih.gov

Chiroptical Spectroscopy (ORD, CD) for Optical Purity Assessment

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules. saschirality.org These methods rely on the differential interaction of chiral substances with polarized light. creative-biostructure.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.in

Circular Dichroism (CD): CD measures the difference in absorption between left and right circularly polarized light by a chiral molecule. pg.edu.pl

For this compound, the relevant chromophore is the hydroxyl group, which has an electronic transition in the far-UV region (typically 185-198 nm). rsc.org Chiral alcohols are known to exhibit a Cotton effect—a characteristic change in ORD and/or a peak in the CD spectrum—in the vicinity of this absorption band. rsc.orgcas.cz The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the chiral center.

These techniques are particularly powerful for assessing the optical purity or enantiomeric excess (ee) of a sample. The magnitude of the optical rotation in ORD or the intensity of the signal in CD is directly proportional to the concentration of the excess enantiomer. By comparing the measured value to that of a known enantiomerically pure standard, the ee of a sample can be accurately determined.

Table 4: Application of Chiroptical Spectroscopy

| Technique | Measurement | Application to this compound |

|---|---|---|

| ORD | Optical Rotation [α] vs. Wavelength | Determination of Cotton effect sign for absolute configuration; measurement of optical purity. |

| CD | Differential Absorption (Δε) vs. Wavelength | Determination of Cotton effect sign and magnitude; quantitative measurement of enantiomeric excess. |

Theoretical and Computational Chemistry of 2,2,5,5 Tetramethyl 3 Hexanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and conformational landscape of molecules. For a flexible molecule like 2,2,5,5-tetramethyl-3-hexanol, with several rotatable bonds, a multitude of conformations are possible.

Conformational Energy Landscape Analysis

A thorough conformational analysis of this compound would involve systematically rotating the key dihedral angles, particularly around the C2-C3, C3-C4, and C4-C5 bonds, and calculating the corresponding energy of each conformation. This process, often performed using methods like Density Functional Theory (DFT), would generate a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them.

Due to the bulky tert-butyl groups, it is anticipated that the conformational landscape would be dominated by a few low-energy conformers that minimize steric repulsion. The relative populations of these conformers at a given temperature could then be predicted using Boltzmann statistics. While specific data for this molecule is absent, studies on other sterically hindered alcohols have demonstrated the power of these computational approaches.

Bond Dissociation Energies and Stability

Bond dissociation energy (BDE) is a critical parameter for understanding the chemical stability and reactivity of a molecule. Computational methods can provide reliable estimates of the energy required to homolytically cleave a specific bond. For this compound, the BDEs of the C-H, C-C, C-O, and O-H bonds would be of particular interest.

It is hypothesized that the C-H bond at the C3 position would be activated due to the presence of the adjacent oxygen atom. Conversely, the significant steric strain imposed by the tert-butyl groups might influence the strength of the surrounding C-C bonds. Accurate BDE calculations, typically employing high-level ab initio methods, would provide quantitative insights into the molecule's stability and potential fragmentation pathways.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions at a molecular level. For this compound, this would involve modeling its reactions, such as dehydration or oxidation.

Transition State Characterization

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction pathway. Computational methods allow for the precise location of TS structures and the calculation of their energies. This information is crucial for determining the activation energy of a reaction, which governs its rate. For reactions involving this compound, the steric hindrance is expected to play a major role in the geometry and energy of the transition states.

Reaction Coordinate Mapping

By mapping the entire reaction coordinate, from reactants to products via the transition state, computational chemists can construct a detailed energy profile of a reaction. This intrinsic reaction coordinate (IRC) analysis confirms that a located transition state indeed connects the intended reactants and products. Such a map for reactions of this compound would provide a step-by-step visualization of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds.

For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies and intensities, and Circular Dichroism (CD) spectra if the molecule is chiral. The predicted NMR spectra would be particularly valuable for assigning the signals in an experimental spectrum, which could be complex due to the molecule's structure. Similarly, a calculated IR spectrum could help in identifying the characteristic vibrational modes, including the O-H and C-H stretching and bending frequencies.

While experimental IR and mass spectra are available from databases like the NIST WebBook, detailed computational predictions that could provide deeper insights are currently lacking.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Hydrogen Bonding and Steric Hindrance:

The defining characteristic of this compound in the context of intermolecular interactions is the steric hindrance around the hydroxyl group. The two bulky tert-butyl groups significantly restrict the ability of the hydroxyl group to participate in hydrogen bonding compared to less hindered alcohols. slu.se MD simulations of TBA have shown that despite this hindrance, hydrogen bonding remains a crucial interaction. However, the geometry and stability of these hydrogen bonds are distorted by packing and steric effects. nih.gov It is reasonable to infer that for this compound, with its even greater steric bulk, this effect would be more pronounced.

In simulations of pure TBA, it is observed that each molecule forms, on average, roughly two hydrogen bonds with its neighbors. nih.gov This suggests that even with significant steric shielding, the hydroxyl groups can arrange to form a hydrogen-bonded network. However, the bulky alkyl groups frustrate a perfectly ordered hydrogen-bonding structure, leading to a more disordered liquid state compared to linear alcohols. nih.gov

Solvent Effects:

The behavior of this compound in different solvents can be predicted by considering its amphiphilic nature—a polar hydroxyl head and a large, nonpolar alkyl body.

In Aqueous Solution: In water, the hydrophobic effect is expected to be a dominant factor. MD simulations of TBA in water show a significant enhancement of the water structure around the hydrophobic tert-butyl group. acs.org This is due to the tendency of water molecules to form a more ordered "cage-like" structure around the nonpolar solute. For this compound, with its two tert-butyl groups, this effect is likely amplified. At higher concentrations, simulations of TBA indicate a tendency for the alcohol molecules to aggregate, driven by hydrophobic interactions between the alkyl groups. acs.org These aggregates often feature "tail-to-tail" configurations, minimizing the contact between the nonpolar parts and the aqueous environment. acs.org

In Nonpolar Solvents: In a nonpolar solvent like hexane (B92381), the primary intermolecular interactions for this compound would be van der Waals forces between the alkyl chains of the alcohol and the solvent molecules. The polar hydroxyl group would be less favorably solvated. In such environments, self-association of the alcohol molecules via hydrogen bonding to form dimers or small oligomers is highly probable, as this would shield the polar hydroxyl groups from the nonpolar solvent. Studies on other alcohols in nonpolar solvents have shown that such hydrogen-bonded aggregates are common.

Intermolecular Interaction Potentials:

The accuracy of MD simulations heavily relies on the potential functions, or force fields, used to describe the interactions between atoms. For alcohols, these force fields must accurately model both the strong, directional hydrogen bonds and the weaker, non-directional van der Waals interactions. For TBA, various potential models have been developed, ranging from simple three-site models to more complex all-atom flexible models. nih.gov Generally, more detailed, all-atom models provide better agreement with experimental data by capturing the nuances of the molecular structure and flexibility. nih.gov A robust force field for this compound would need to accurately represent the rotational barriers of the bulky tert-butyl groups and the potential energy surface of the hydrogen bond.

| Interaction Type | Expected Behavior for this compound | Supporting Evidence from Analogues (TBA) |

| Hydrogen Bonding (Pure Liquid) | Forms a frustrated and disordered hydrogen-bond network due to steric hindrance. | Each TBA molecule participates in approximately two hydrogen bonds, but the network is distorted. nih.gov |

| Hydrophobic Interactions (Aqueous) | Strong tendency for self-association and enhancement of local water structure. | TBA shows significant water structure enhancement and forms small aggregates at higher concentrations. acs.org |

| Van der Waals Forces | Dominant interaction in nonpolar solvents and between the alkyl groups. | The large alkyl groups of TBA lead to significant van der Waals interactions. slu.se |

| Solvation in Polar Aprotic Solvents | Solvation of the hydroxyl group would compete with self-association. | The specific interactions would depend on the solvent's hydrogen bond accepting/donating ability. |

Table 1: Predicted Intermolecular Interactions for this compound based on MD Simulations of Analogues

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Studies

Quantitative structure-reactivity relationships (QSRR) and quantitative structure-selectivity relationships (QSSR) are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their measured reactivity or selectivity in a particular chemical transformation. These relationships are typically expressed as mathematical models.

While no specific QSRR or QSSR studies for this compound have been identified in the surveyed literature, the principles of this methodology can be discussed in the context of this molecule. QSRR/QSSR studies for alcohols have been successfully applied to predict various properties and behaviors, including:

Flavor thresholds in beer : Researchers have developed QSAR models that correlate the flavor thresholds of various alcohols with molecular descriptors. nih.gov

Toxicity : QSAR models have been used to predict the narcotic and toxic effects of alcohols and other organic compounds. astm.org

Reaction Kinetics : QSRR has been employed to study the kinetics of alcohol oxidation, revealing that steric factors can be a key determinant of the reaction rate. chemrxiv.org For instance, in the nitroxyl (B88944) radical-catalyzed oxidation of alcohols, the steric hindrance around the α-carbon was found to have a strong correlation with the initial reaction rate. chemrxiv.org

Chromatographic Retention : QSRR models have been developed to predict the retention indices of saturated alcohols in gas chromatography. researchgate.net

Potential Application to this compound:

A QSRR/QSSR study involving this compound would typically involve a dataset of related alcohols with varying steric and electronic properties. The structure of each alcohol would be represented by a set of numerical descriptors.

Key Molecular Descriptors for Alcohols:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices). researchgate.net

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties (e.g., partial atomic charges, HOMO/LUMO energies).

Steric Descriptors: Parameters like Taft's steric parameter (Es) or computational measures of steric bulk (e.g., percent buried volume, %Vbur) are particularly relevant for hindered alcohols. chemrxiv.org

For a reaction involving this compound, such as its oxidation or esterification, a QSRR model could be developed to predict its reaction rate based on its significant steric bulk. It would be expected that steric descriptors would feature prominently in such a model. For example, in a hypothetical study on the esterification of a series of secondary alcohols, the model would likely show a negative correlation between the reaction rate and the size of the substituents on the α-carbon, highlighting the rate-diminishing effect of the bulky tert-butyl groups in this compound.

| Property/Activity | Relevant Molecular Descriptors | Potential QSRR/QSSR Finding for this compound |

| Reaction Rate (e.g., Oxidation) | Steric parameters (%Vbur, Es), Electronic parameters (charge on α-carbon) | The reaction rate would be significantly lower compared to less hindered alcohols due to its large steric bulk. chemrxiv.org |

| Toxicity (Narcosis) | LogP (octanol-water partition coefficient), Molecular size | Would likely follow the general trend for narcotic potency based on its lipophilicity. astm.org |

| Chromatographic Retention Time | Boiling point, Polarity, Molecular connectivity indices | Retention time would be influenced by its relatively high molecular weight and specific interactions with the stationary phase. researchgate.net |

| Flavor/Odor Threshold | Molecular weight, Shape indices, LogP | Its sensory properties could be predicted relative to other alcohols. nih.gov |

Table 2: Hypothetical QSRR/QSSR Applications for this compound

Stereochemistry and Chiral Discrimination of 2,2,5,5 Tetramethyl 3 Hexanol

Methods for Enantiomeric Resolution

The separation of the racemic mixture of 2,2,5,5-tetramethyl-3-hexanol into its individual enantiomers is a critical step for stereospecific studies and applications. Various techniques can be employed, ranging from classical chemical methods to modern chromatographic and enzymatic resolutions.

Classical Resolution Techniques (e.g., Diastereomeric Salt Formation)

Classical resolution through the formation of diastereomeric salts is a foundational technique in stereochemistry. This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization.

For a secondary alcohol like this compound, this process would first involve its conversion into a derivative, such as a phthalate (B1215562) half-ester. This is achieved by reacting the alcohol with phthalic anhydride. The resulting racemic carboxylic acid can then be treated with an enantiomerically pure chiral base, for instance, (+)-brucine or (R)-1-phenylethylamine, to form diastereomeric salts.

The separation of these salts, followed by the regeneration of the individual enantiomers of the alcohol, would yield the optically pure forms. While this method is well-established, its success with this compound would be highly dependent on the crystallinity and solubility differences of the diastereomeric salts formed, which can be influenced by the steric hindrance of the tert-butyl groups.

Chromatographic Chiral Separation (e.g., HPLC, GC)

Chromatographic techniques offer powerful alternatives for the separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, either through direct or indirect methods.

Direct Chiral HPLC and GC: Direct separation involves the use of a chiral stationary phase (CSP). These phases are designed to have different affinities for the two enantiomers, leading to different retention times and thus separation. For a sterically hindered alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase is crucial and is optimized to enhance the chiral recognition.

Indirect Chiral HPLC and GC: Indirect separation involves the derivatization of the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral chromatographic column. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride. The resulting Mosher esters of (R)- and (S)-2,2,5,5-tetramethyl-3-hexanol would be diastereomers and could be separated by conventional HPLC or GC. After separation, the individual enantiomers of the alcohol can be recovered by cleaving the ester linkage.

A summary of potential chromatographic conditions is presented in the table below.

| Technique | Method | Stationary Phase | Potential Mobile/Carrier Gas | Detection |

| HPLC | Direct | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane (B92381)/Isopropanol | UV/Refractive Index |

| HPLC | Indirect | C18 (achiral) | Acetonitrile/Water | UV/MS |

| GC | Direct | Cyclodextrin-based (e.g., Chirasil-DEX) | Helium/Nitrogen | Flame Ionization (FID) |

| GC | Indirect | Standard non-polar (e.g., DB-5) | Helium/Nitrogen | FID/MS |

Kinetic Resolution (e.g., Enzymatic, Organocatalytic)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols. Lipases such as Candida antarctica lipase (B570770) B (CALB) are well-known for their ability to acylate one enantiomer of a secondary alcohol with high selectivity, even with sterically hindered substrates. nih.govnih.gov In a typical procedure, the racemic this compound would be treated with an acyl donor, like vinyl acetate, in the presence of CALB. One enantiomer would be preferentially acylated, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Studies on other sterically hindered secondary alcohols have shown high enantiomeric excesses can be achieved with this method. nih.gov

Organocatalytic Kinetic Resolution: Chiral organocatalysts can also be employed for the kinetic resolution of alcohols. These small organic molecules can catalyze enantioselective acylations or oxidations. For example, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could be used to catalyze the acylation of one enantiomer of this compound, allowing for the separation of the enantiomers.

Determination of Absolute Configuration

Once the enantiomers of this compound are resolved, determining their absolute configuration (i.e., assigning them as either R or S) is the next crucial step.

Chemical Derivatization and Correlation

A classical approach to determining absolute configuration is through chemical correlation to a compound of known stereochemistry. However, a more direct method involves derivatization with a chiral agent and subsequent analysis, most notably using Mosher's method. oup.com

Mosher's Method: This technique involves the formation of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The ¹H NMR spectra of these two diastereomeric esters are then compared. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on an established model. oup.com This method is particularly powerful for secondary alcohols, though significant steric hindrance, as in this compound, can sometimes pose challenges to the analysis. oup.com

Advanced Spectroscopic Methods (e.g., VCD, ROA)

Modern chiroptical spectroscopic techniques offer a non-destructive means to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) of this compound using density functional theory (DFT), and comparing it to the experimental spectrum of one of the resolved enantiomers, a direct correlation can be made. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. Derivatization of the alcohol can sometimes simplify the conformational landscape and lead to a more reliable assignment. nih.govacs.org

Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the difference in the intensity of right and left circularly polarized Raman scattered light. ROA is also highly sensitive to chirality and can provide detailed structural information. Similar to VCD, the comparison of the experimental ROA spectrum with a theoretically calculated spectrum can be used to determine the absolute configuration of this compound.

Computational Approaches to Configuration Assignment

Computational methods have become indispensable tools in modern stereochemistry for assigning the absolute configuration of chiral molecules. uomustansiriyah.edu.iq These approaches are particularly valuable for complex molecules like this compound, where experimental methods might be challenging to apply or interpret.

Theoretical calculations, primarily based on quantum mechanics, can predict the chiroptical properties of enantiomers, such as their optical rotation (OR) and electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. researchgate.net By comparing the computationally predicted spectra with experimentally measured data, the absolute configuration of the enantiomers can be determined.

A common computational workflow for this purpose involves several key steps:

Conformational Search: Due to the rotational freedom around single bonds, a flexible molecule like this compound can exist in multiple conformations. scribd.com A thorough conformational search is the first and crucial step to identify all low-energy conformers. Various algorithms, such as molecular mechanics force fields, are employed for this initial screening.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) methods. researchgate.net Subsequent frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain thermodynamic data.

Calculation of Chiroptical Properties: For each significant conformer, chiroptical properties like OR, ECD, and VCD are calculated. These calculations are computationally intensive and require sophisticated theoretical models.

Spectral Averaging: The calculated properties for individual conformers are then averaged, weighted by their predicted Boltzmann populations at a given temperature, to generate the final theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimental spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned the corresponding absolute configuration.

The accuracy of these computational predictions is highly dependent on the level of theory, the basis set used, and the proper consideration of solvent effects. For instance, the B3LYP functional combined with a moderately sized basis set has been shown to be effective for calculating VCD spectra. researchgate.net

Table 1: Computational Methods in Stereochemical Assignment

| Computational Step | Description | Common Techniques/Software |

| Conformational Search | Identifies stable conformers of the molecule. | Molecular mechanics (e.g., MMFF), CREST |

| Geometry Optimization | Refines the 3D structure of each conformer to its lowest energy state. | Density Functional Theory (DFT), Gaussian, ORCA |

| Property Calculation | Computes chiroptical properties for each conformer. | Time-Dependent DFT (TD-DFT) for ECD, VCD calculations |

| Spectral Averaging | Combines the properties of all conformers based on their stability. | Boltzmann statistics |

| Configuration Assignment | Compares theoretical and experimental data to determine the absolute configuration. | Visual comparison, statistical analysis |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound refers to the ability of its enantiomers to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers.

The primary factor governing the stereochemical stability of this compound is the energy barrier to the interconversion of its enantiomers. For this alcohol, racemization would require the breaking and reforming of a chemical bond at the chiral center (C3). Under normal conditions, without a chemical reaction, this C-O or a C-C bond is stable, and spontaneous racemization does not occur.

However, racemization can be induced under specific chemical conditions. Potential pathways for the racemization of a secondary alcohol like this compound could involve:

Oxidation-Reduction Sequence: Oxidation of the secondary alcohol to the corresponding ketone, 2,2,5,5-tetramethyl-3-hexanone, would result in the loss of the chiral center. The ketone is achiral. Subsequent reduction of the ketone would lead to the formation of a racemic mixture of the (R)- and (S)-alcohols, as the hydride can attack the planar carbonyl group from either face with equal probability.

Acid-Catalyzed Dehydration-Hydration: In the presence of a strong acid, the alcohol could undergo dehydration to form an alkene, such as (E)-2,2,5,5-tetramethylhex-3-ene. lookchem.com This process would also eliminate the chiral center. Subsequent rehydration of the alkene would yield a racemic mixture of the alcohol. The stability of the intermediate carbocation plays a significant role in this process.

The high steric hindrance provided by the two tert-butyl groups adjacent to the chiral center in this compound likely influences the kinetics of these potential racemization pathways. This steric bulk can hinder the approach of reagents to the chiral center, potentially increasing the activation energy for both oxidation and dehydration reactions, thereby enhancing the stereochemical stability of the alcohol compared to less hindered secondary alcohols. The stability difference between cis and trans isomers of related alkenes, such as the 39 kJ/mol greater stability of trans-2,2,5,5-tetramethyl-3-hexene over its cis isomer, highlights the significant steric strain in this system. openstax.org

In biocatalytic systems, the enantioselectivity of enzymes can be affected by racemization. researchgate.net However, for a sterically hindered alcohol like this compound, enzymatic reactions would also be significantly influenced by the steric bulk around the hydroxyl group.

Derivatives and Analogues of 2,2,5,5 Tetramethyl 3 Hexanol

Synthesis of Ethers and Esters with Bulky Substituents

The formation of ethers and esters from the sterically encumbered 2,2,5,5-tetramethyl-3-hexanol requires robust reaction conditions to overcome the steric shield provided by the adjacent tert-butyl groups.

Esterification:

Standard esterification methods, such as reaction with a carboxylic acid under acidic catalysis, are often inefficient. More potent reagents and catalysts are typically required. For instance, the use of highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate the formation of esters. Transesterification reactions, which involve the exchange of an ester with the alcohol, can also be employed, sometimes utilizing specialized catalysts like tin-titanium complexes to drive the reaction to completion. google.com The synthesis of esters from alcohols is a well-established process, often involving the reaction of an alcohol with a carboxylic acid or its anhydride. google.com Catalysts such as titanates are known to be effective, particularly at elevated temperatures. google.com

Ether Synthesis:

The Williamson ether synthesis, a classical method for preparing ethers, faces significant challenges with a sterically hindered alcohol like this compound. The reaction of its corresponding alkoxide with a primary alkyl halide may proceed, but with bulky secondary or tertiary halides, elimination reactions tend to predominate. Alternative strategies, such as using more reactive alkylating agents like alkyl triflates, may offer a more viable route to the desired ether products.

Table 1: Examples of Ether and Ester Synthesis Reactions

| Derivative Type | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| Ester | This compound, Phthalic Anhydride | Tin-Titanium Complex | Di(2,2,5,5-tetramethyl-3-hexyl) phthalate (B1215562) |

| Ester | This compound, Acetic Anhydride | Pyridine | 2,2,5,5-Tetramethyl-3-hexyl acetate |

| Ether | This compound, Sodium Hydride, Methyl Iodide | - | 3-Methoxy-2,2,5,5-tetramethylhexane |

Preparation of Unsaturated Derivatives (Alkenes, Alkynes)

The dehydration of this compound can lead to the formation of unsaturated derivatives, primarily alkenes. The regioselectivity of this elimination reaction is influenced by the reaction conditions.

Alkene Synthesis:

Acid-catalyzed dehydration, for example, using strong acids like sulfuric acid or phosphoric acid at elevated temperatures, can promote the elimination of water to form (E)-2,2,5,5-tetramethylhex-3-ene and 2,3,5,5-tetramethyl-2-hexene. lookchem.com The formation of the Z-isomer, (Z)-2,2,5,5-tetramethylhex-3-ene, is also possible. nih.gov The specific isomer distribution can be influenced by the choice of dehydrating agent and reaction conditions.

The synthesis of alkynes from this alcohol is less direct and would typically involve a multi-step sequence, such as conversion of the alcohol to a dihalide followed by double dehydrohalogenation.

Table 2: Unsaturated Derivatives of this compound

| Derivative | Starting Material | Key Reagents |

|---|---|---|

| (E)-2,2,5,5-Tetramethylhex-3-ene | This compound | H₂SO₄, heat |

| 2,3,5,5-Tetramethyl-2-hexene | This compound | H₂SO₄, heat |

| (Z)-2,2,5,5-Tetramethylhex-3-ene | This compound | Specific dehydrating agents |

Functionalization at Other Positions of the Hexane (B92381) Backbone

Introducing functional groups at positions other than the hydroxyl-bearing carbon on the hexane backbone of this compound presents a significant synthetic challenge due to the chemical inertness of the alkane chain. However, strategies involving free-radical halogenation can be employed to introduce a handle for further transformations. This process is often non-selective, leading to a mixture of products. More advanced C-H activation or functionalization techniques, potentially using transition metal catalysts, could offer more controlled and selective methods for modifying the hexane backbone. researchgate.net

Design and Synthesis of Chiral Derivatives for Asymmetric Synthesis

The synthesis of chiral derivatives of this compound is an area of interest for applications in asymmetric synthesis, where they can serve as chiral auxiliaries or ligands. caltech.edu The creation of a stereocenter can be achieved through various methods, including the use of chiral resolving agents to separate enantiomers of a racemic mixture or through enantioselective synthesis. For instance, a chiral boronate could be synthesized and used as a catalyst in stereoselective reactions. researchgate.net The development of chiral polymers for enantioselective separation is also a relevant field. google.com

One approach involves the asymmetric reduction of a corresponding ketone, 2,2,5,5-tetramethyl-3-hexanone, using a chiral reducing agent to produce one enantiomer of the alcohol in excess. Another strategy could involve the enzymatic resolution of the racemic alcohol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. These chiral derivatives can then be used to control the stereochemical outcome of subsequent reactions.

Exploration of Analogues with Varied Branching Patterns and Chain Lengths

The exploration of analogues of this compound with different branching patterns and chain lengths allows for the fine-tuning of its physical and chemical properties. These structural modifications can impact steric hindrance, lipophilicity, and reactivity.

Varied Branching:

Analogues with branching at different positions, such as 2,2,4,4-tetramethyl-3-pentanol or 3,3,5,5-tetramethyl-2-hexanol, would exhibit different steric environments around the hydroxyl group, influencing their reactivity in a predictable manner. Research into branched Guerbet-type surfactants has explored the surface tension of various branched alkyl sulfates. google.com

Varied Chain Lengths: